molecular formula C121H203F3N38O30 B6295458 LL-37 GKE Trifluoroacetate CAS No. 913736-92-2

LL-37 GKE Trifluoroacetate

Cat. No. B6295458
CAS RN: 913736-92-2
M. Wt: 2727.1 g/mol
InChI Key: XYNOBEXPWSIAKM-URRJLKHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LL-37 GKE Trifluoroacetate is a variant of the human cathelicidin LL-37 . It has been shown to display antimicrobial activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Candida parapsilosis . The activity of this compound is similar to or even stronger than the activity of full-length LL-37 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 2613.15 and a chemical formula of C₁₁₉H₂₀₂N₃₈O₂₈ . It is stored at temperatures below -15°C .

Scientific Research Applications

LL-37 GKE Trifluoroacetate has been studied for its potential to treat a variety of infectious diseases, including bacterial, fungal, and viral infections. It has also been studied for its potential to treat cancer and inflammatory diseases. This compound has been tested in animal models and in vitro studies, and is currently being evaluated in clinical trials.

Advantages and Limitations for Lab Experiments

The SPPS method used to synthesize LL-37 GKE Trifluoroacetate is relatively simple and efficient, making it a good choice for laboratory experiments. In addition, this compound is stable and can be stored for extended periods of time. However, the cost of SPPS can be prohibitively expensive, and the peptide must be purified by RP-HPLC, which can be time-consuming.

Future Directions

Future research on LL-37 GKE Trifluoroacetate should focus on optimizing its synthesis method to reduce costs and improve efficiency. In addition, further studies should be conducted to explore its potential for treating a variety of infectious diseases, cancers, and inflammatory disorders. Finally, further studies should be conducted to explore the mechanism of action of this compound and to identify potential synergistic effects with other drugs.

Synthesis Methods

LL-37 GKE Trifluoroacetate is synthesized by the solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of amino acid residues to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the support and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The method is simple and efficient, and can be used to synthesize peptides of any length.

Biochemical Analysis

Biochemical Properties

LL-37 GKE Trifluoroacetate interacts with various biomolecules, including enzymes and proteins. It inhibits the ATPase activity of ATP-binding cassette transporter 2, subfamily G (ABCG2) when used at a concentration of 1 µM . This interaction demonstrates the peptide’s role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to regulate inflammation and neutralize lipopolysaccharides from Gram-negative bacteria . This suggests that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It has been demonstrated that the antimicrobial human LL-37 active core self-assembles into a protein fibril of densely packed helices . This self-assembly is thought to underlie its interactions with and disruption of negatively charged lipid bilayers, such as bacterial membranes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, LL-37 administration significantly reduced the bacterial load in the peritoneal exudates as well as blood in polybacterial septic mice

properties

IUPAC Name

(4S)-4-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C119H202N38O28.C2HF3O2/c1-13-67(11)94(155-102(171)76(41-29-53-136-118(130)131)140-100(169)77(44-46-87(124)158)145-111(180)92(65(7)8)153-113(182)95(68(12)14-2)156-103(172)75(40-28-52-135-117(128)129)139-97(166)72(37-22-25-49-121)141-105(174)82(58-69-32-17-15-18-33-69)149-101(170)78(45-47-90(161)162)143-96(165)71(36-21-24-48-120)138-89(160)62-123)112(181)144-73(38-23-26-50-122)98(167)152-85(61-91(163)164)108(177)150-83(59-70-34-19-16-20-35-70)106(175)147-80(56-63(3)4)104(173)142-74(39-27-51-134-116(126)127)99(168)151-84(60-88(125)159)107(176)148-81(57-64(5)6)109(178)154-93(66(9)10)114(183)157-55-31-43-86(157)110(179)146-79(115(184)185)42-30-54-137-119(132)133;3-2(4,5)1(6)7/h15-20,32-35,63-68,71-86,92-95H,13-14,21-31,36-62,120-123H2,1-12H3,(H2,124,158)(H2,125,159)(H,138,160)(H,139,166)(H,140,169)(H,141,174)(H,142,173)(H,143,165)(H,144,181)(H,145,180)(H,146,179)(H,147,175)(H,148,176)(H,149,170)(H,150,177)(H,151,168)(H,152,167)(H,153,182)(H,154,178)(H,155,171)(H,156,172)(H,161,162)(H,163,164)(H,184,185)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H4,132,133,137);(H,6,7)/t67-,68-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,92-,93-,94-,95-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNOBEXPWSIAKM-URRJLKHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C121H203F3N38O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2727.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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